

# Unveiling the Spectroscopic Signature of 6-O-Vanilloylajugol: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **6-O-Vanilloylajugol**, an iridoid glycoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document compiles essential spectroscopic data (NMR, IR, and MS) and outlines the typical experimental protocols used for their acquisition, facilitating the identification and characterization of this compound.

### **Chemical Structure**

**6-O-Vanilloylajugol** is an iridoid glycoside characterized by the presence of a vanilloyl group attached to the C-6 position of the ajugol core. Its molecular formula is  $C_{23}H_{30}O_{12}$ .

### **Spectroscopic Data**

The structural elucidation of **6-O-Vanilloylajugol** relies on a combination of spectroscopic techniques. The following tables summarize the key data points obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **6-O-Vanilloylajugol** 



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data of 6-O-Vanilloylajugol

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data of 6-O-Vanilloylajugol

Wavenumber (cm <sup>−1</sup> )	Interpretation
Data not available in search results	

Table 4: Mass Spectrometry (MS) Data of 6-O-Vanilloylajugol

m/z Value	Interpretation	
Data not available in search results		

Note: Specific, experimentally derived quantitative data for **6-O-Vanilloylajugol** were not available in the initial search results. The tables are presented as a template for the expected data.

### **Experimental Protocols**

The spectroscopic data for iridoid glycosides like **6-O-Vanilloylajugol** are typically acquired using standardized and well-established analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are generally recorded on a Bruker Avance spectrometer (or equivalent) operating at frequencies ranging from 400 to 600 MHz for <sup>1</sup>H and 100 to 150 MHz for <sup>13</sup>C. Samples are typically dissolved in



deuterated solvents such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or chloroform-d (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard like tetramethylsilane (TMS).

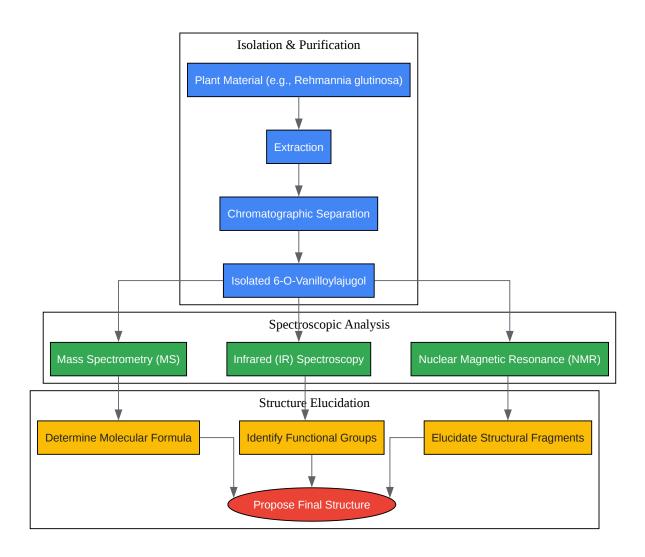
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>, revealing characteristic absorption bands corresponding to various functional groups within the molecule.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the preferred method for determining the accurate mass and molecular formula of compounds like **6-O-Vanilloylajugol**. The analysis is typically performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in either positive or negative ion mode.

### **Workflow for Spectroscopic Analysis**

The logical flow for the spectroscopic analysis of a natural product like **6-O-Vanilloylajugol** is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation, from initial detection to final confirmation.





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Caption: General workflow for the isolation and spectroscopic characterization of natural products.







This guide serves as a foundational resource for professionals engaged in the study of **6-O-Vanilloylajugol** and related natural products. The provided methodologies and data structure are intended to support further research and development in this area.

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